molecular formula C26H36N2 B184402 N,N'-Bis(2,6-diisopropylphenyl)ethanediimine CAS No. 74663-75-5

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

Cat. No.: B184402
CAS No.: 74663-75-5
M. Wt: 376.6 g/mol
InChI Key: JWVIIGXMTONOFR-UHFFFAOYSA-N
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Description

N,N’-Bis(2,6-diisopropylphenyl)ethanediimine is a chemical compound with the molecular formula C26H40N2. It is known for its applications in organic synthesis and as an intermediate in various chemical reactions. The compound is characterized by its two diisopropylphenyl groups attached to an ethanediimine backbone, making it a valuable reagent in both academic and industrial research .

Scientific Research Applications

N,N’-Bis(2,6-diisopropylphenyl)ethanediimine has several scientific research applications:

Safety and Hazards

“N,N’-Bis(2,6-diisopropylphenyl)ethanediimine” may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

“N,N’-Bis(2,6-diisopropylphenyl)ethanediimine” has been used in the preparation of derived ruthenium olefin metathesis catalysts and as a catalyst in palladium-catalyzed aerobic alcohol oxidation supported by alpha-diimine ligands . It has also been used in the regioselective alkylation in the presence of ruthenium-bisimine catalytic precursors and the N-arylation of aromatic amines . These applications suggest potential future directions in the field of catalysis and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Bis(2,6-diisopropylphenyl)ethanediimine can be synthesized through a reaction involving 2,6-diisopropylaniline and glyoxal. The reaction typically occurs under controlled conditions, often in the presence of a catalyst to facilitate the formation of the diimine structure . The reaction conditions include maintaining a specific temperature range and using solvents that support the reaction’s progress.

Industrial Production Methods

In industrial settings, the production of N,N’-Bis(2,6-diisopropylphenyl)ethanediimine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2,6-diisopropylphenyl)ethanediimine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of N,N’-Bis(2,6-diisopropylphenyl)ethanediimine typically yields imine oxides, while reduction results in the formation of amines. Substitution reactions can produce a variety of substituted diimines depending on the nucleophiles involved .

Mechanism of Action

The mechanism of action of N,N’-Bis(2,6-diisopropylphenyl)ethanediimine involves its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry. The compound’s diimine groups can coordinate with metal centers, facilitating various catalytic processes. Additionally, its interactions with biological molecules are being studied to understand its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(2,6-diisopropylphenyl)-1,4-diazabutadiene
  • Glyoxal bis(2,6-diisopropylanil)
  • N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine

Uniqueness

N,N’-Bis(2,6-diisopropylphenyl)ethanediimine is unique due to its specific diimine structure, which provides distinct reactivity and coordination properties compared to similar compounds. Its bulky diisopropylphenyl groups also contribute to its stability and steric effects, making it a valuable reagent in various chemical reactions .

Properties

IUPAC Name

N,N'-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2/c1-17(2)21-11-9-12-22(18(3)4)25(21)27-15-16-28-26-23(19(5)6)13-10-14-24(26)20(7)8/h9-20H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVIIGXMTONOFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=CC=NC2=C(C=CC=C2C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348116
Record name (1E,2E)-N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74663-75-5
Record name (1E,2E)-N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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